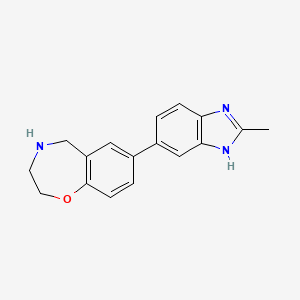![molecular formula C8H4BrClN2O2S B13936063 Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B13936063.png)
Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate . This reaction forms an intermediate, which is then further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms.
Applications De Recherche Scientifique
Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its unique structural properties.
Biological Studies: The compound can be used to study the biological activity of thiazole and pyridine derivatives.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to various receptors or enzymes, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Methyl 2-bromo-7-chlorothiazolo[5,4-b]pyridine-6-carboxylate is unique due to the presence of both bromine and chlorine atoms on the thiazole-pyridine scaffold. This dual halogenation can lead to distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C8H4BrClN2O2S |
|---|---|
Poids moléculaire |
307.55 g/mol |
Nom IUPAC |
methyl 2-bromo-7-chloro-[1,3]thiazolo[5,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C8H4BrClN2O2S/c1-14-7(13)3-2-11-6-5(4(3)10)12-8(9)15-6/h2H,1H3 |
Clé InChI |
YOBMGMKIOBJXQE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C2C(=C1Cl)N=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


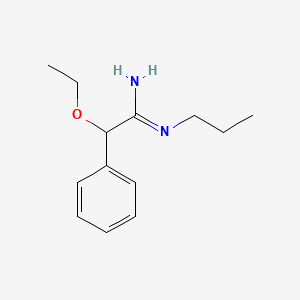
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)


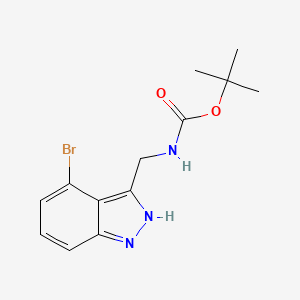

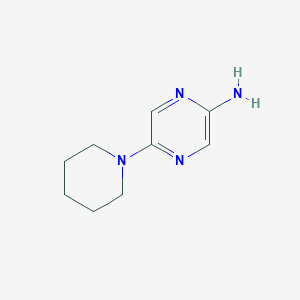

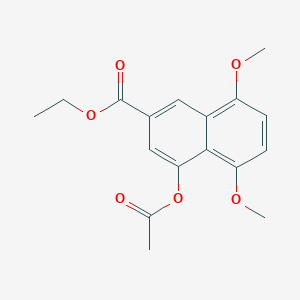

![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
![2-[4-(Benzyloxy)phenyl]-3-cyclohexyl-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13936029.png)

